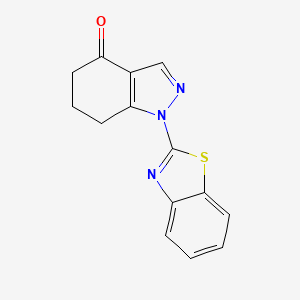
1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as BI-78D3, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. The compound has been shown to have promising effects in cancer research, neurodegenerative diseases, and inflammation.
Mécanisme D'action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves the inhibition of specific signaling pathways that are involved in various cellular processes. The compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2, this compound can induce cell death in cancer cells and prevent the growth of tumors. In addition, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound can increase the levels of dopamine in the brain, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in various cell types and tissues. In cancer cells, this compound has been shown to induce cell death and inhibit tumor growth. In neuronal cells, this compound has been shown to increase the levels of dopamine and protect against neurodegeneration. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is its specificity for the targeted signaling pathways, which makes it a useful tool for studying the role of these pathways in various diseases. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one. One potential direction is the development of more potent and selective inhibitors of CK2 and MAO-B, which could have even greater therapeutic potential. Another direction is the investigation of this compound in combination with other drugs or therapies, which could enhance its effectiveness in treating various diseases. Finally, the use of this compound in animal models and clinical trials could provide further insight into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves a multi-step process that includes the reaction of 2-aminobenzothiazole with isatin to form the intermediate compound, which is then reduced and cyclized to form the final product. The synthesis of this compound has been optimized and improved over the years, resulting in higher yields and purity of the compound.
Applications De Recherche Scientifique
1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. The compound has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it has been shown to have neuroprotective effects. In addition, this compound has been investigated for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Propriétés
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-12-6-3-5-11-9(12)8-15-17(11)14-16-10-4-1-2-7-13(10)19-14/h1-2,4,7-8H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKAZVCBWCQJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C3=NC4=CC=CC=C4S3)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5784468.png)

![6-nitro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5784491.png)
![2-{[(4-chlorophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5784492.png)

![5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)
![2-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one oxime 1-oxide](/img/structure/B5784533.png)

![ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate](/img/structure/B5784562.png)


![2-(2-chlorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5784574.png)
